molecular formula C15H9Cl2FO B3070241 (2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one CAS No. 1001578-73-9

(2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Cat. No.: B3070241
CAS No.: 1001578-73-9
M. Wt: 295.1 g/mol
InChI Key: QRBXHVQSROXPLJ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of two chlorine atoms on one phenyl ring and a fluorine atom on the other, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dichlorobenzaldehyde and 2-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, resulting in the formation of corresponding alcohols.

    Substitution: The chlorine and fluorine atoms on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted chalcones with different functional groups.

Scientific Research Applications

(2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and other chalcone derivatives.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its diverse biological activities.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups such as chlorine and fluorine can enhance its reactivity and binding affinity to biological targets. This compound can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(2,4-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
  • (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
  • (2E)-1-(3,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl rings. This unique arrangement can influence its chemical reactivity, biological activity, and overall properties compared to other similar compounds. The combination of these substituents can enhance its potential as a therapeutic agent and its utility in various scientific research applications.

Properties

IUPAC Name

(E)-1-(2,5-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FO/c16-11-6-7-13(17)12(9-11)15(19)8-5-10-3-1-2-4-14(10)18/h1-9H/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBXHVQSROXPLJ-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Reactant of Route 6
(2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.